

FT-IR spectrum of 3-Methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-2-methylbenzoic acid

Cat. No.: B1337213

[Get Quote](#)

An In-depth Technical Guide to the FT-IR Spectrum of **3-Methoxy-2-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **3-Methoxy-2-methylbenzoic acid**. It includes a predicted spectral data table based on characteristic group frequencies, a comprehensive experimental protocol for sample analysis, and visualizations to illustrate the experimental workflow and the correlation between molecular structure and spectral features.

Introduction

3-Methoxy-2-methylbenzoic acid is an organic compound with the molecular formula $C_9H_{10}O_3$ ^{[1][2][3]}. Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on a benzene ring, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds^[4]. Understanding the FT-IR spectrum of **3-Methoxy-2-methylbenzoic acid** is crucial for its identification, quality control, and in the study of its chemical reactions and interactions in drug development processes.

Predicted FT-IR Spectral Data

While a publicly available, fully assigned FT-IR spectrum of **3-Methoxy-2-methylbenzoic acid** is not readily accessible, a reliable prediction of its key absorption bands can be made by analyzing the characteristic frequencies of its constituent functional groups. The data presented below is compiled from established spectroscopic correlations and data for similar molecules like benzoic acid[5][6][7][8][9].

Table 1: Predicted FT-IR Peak Assignments for **3-Methoxy-2-methylbenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3300-2500	Broad, Strong	O-H stretch (H-bonded)	Carboxylic Acid
~3080-3010	Medium	C-H stretch	Aromatic Ring
~2980-2850	Medium to Weak	C-H stretch (asymmetric & symmetric)	Methyl & Methoxy Groups
~1700-1680	Strong	C=O stretch	Carboxylic Acid
~1610, ~1580, ~1470	Medium to Weak	C=C stretch	Aromatic Ring
~1465	Medium	C-H bend (asymmetric)	Methyl Group
~1440	Medium	C-H bend (in-plane)	Aromatic Ring
~1320-1210	Strong	C-O stretch	Carboxylic Acid & Methoxy Group
~1040	Medium	C-O stretch (asymmetric)	Methoxy Group
~920	Broad, Medium	O-H bend (out-of-plane)	Carboxylic Acid (dimer)
~880-800	Strong	C-H bend (out-of-plane)	Aromatic Ring (substitution pattern)

Experimental Protocols

To obtain the FT-IR spectrum of solid **3-Methoxy-2-methylbenzoic acid**, several standard methods can be employed. The choice of method may depend on the amount of sample available, the desired spectral quality, and the available equipment.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

Methodology:

- Drying: Dry potassium bromide (KBr) powder in an oven at approximately 100°C to remove any absorbed water, which can interfere with the spectrum[10].
- Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of **3-Methoxy-2-methylbenzoic acid** to a fine powder[11].
- Mixing: Add about 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding[11]. The mixture should be homogeneous.
- Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet[11][12].
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm^{-1} range[12].

Attenuated Total Reflectance (ATR) Method

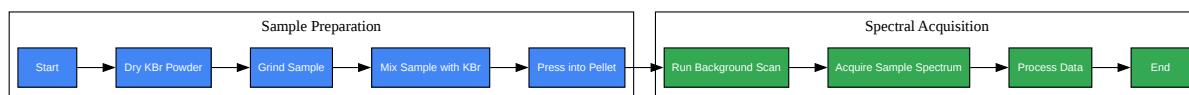
ATR is a rapid and convenient method that requires minimal sample preparation.

Methodology:

- Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum[4].
- Sample Application: Place a small amount of the solid **3-Methoxy-2-methylbenzoic acid** powder directly onto the ATR crystal surface[11].

- Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal[4][11].
- Analysis: Collect the FT-IR spectrum.
- Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue[4].

Thin Solid Film Method


This method is suitable when the compound is soluble in a volatile solvent.

Methodology:

- Dissolution: Dissolve a small amount (a few milligrams) of **3-Methoxy-2-methylbenzoic acid** in a few drops of a volatile solvent in which it is soluble, such as methanol or methylene chloride[2][13].
- Film Casting: Place a drop of the resulting solution onto one face of an infrared-transparent salt plate (e.g., NaCl or KBr)[13].
- Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[13].
- Analysis: Place the salt plate in the spectrometer's sample holder and acquire the spectrum[13].

Visualizations

Experimental Workflow for FT-IR Analysis (KBr Pellet Method)

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Correlation of Functional Groups to FT-IR Peaks

3-Methoxy-2-methylbenzoic Acid					
O-H (Carboxylic Acid)	C=O (Carboxylic Acid)	C-O (Acid & Methoxy)	Aromatic C=C	Aromatic C-H	Aliphatic C-H (Methyl & Methoxy)
Characteristic FT-IR Absorption Regions (cm^{-1})					
-3300-2500 (Broad)	-1700-1680	-1320-1210	-1610-1470	-3080-3010	-2980-2850

[Click to download full resolution via product page](#)

Caption: Correlation of molecular functional groups to FT-IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 55289-06-0 CAS MSDS (3-Methoxy-2-methylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image

diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. scribd.com [scribd.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [FT-IR spectrum of 3-Methoxy-2-methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337213#ft-ir-spectrum-of-3-methoxy-2-methylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com